molecular formula C6H10O3 B1630483 3,3-Dimethyl-2-oxobutyric acid CAS No. 815-17-8

3,3-Dimethyl-2-oxobutyric acid

Cat. No.: B1630483
CAS No.: 815-17-8
M. Wt: 130.14 g/mol
InChI Key: IAWVHZJZHDSEOC-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobutyric acid: is an organic compound with the molecular formula C₆H₁₀O₃ . It is a 2-oxo monocarboxylic acid that is structurally related to 3,3-dimethylbutyric acid, with an oxo group at position 2 .

Safety and Hazards

3,3-Dimethyl-2-oxobutyric acid is classified as a skin corrosive, Category 1B . It causes severe skin burns and eye damage (H314), is a combustible liquid (H227), and may be corrosive to metals (H290) . It should be stored under inert gas at room temperature .

Future Directions

3,3-Dimethyl-2-oxobutyric acid is mainly used for pharmaceutical intermediates, gene engineering reagents, nutritional additives, coating raw materials, and others . Given the large demand for the anti-AIDS atazanavir intermediate in the international market, the intermediate this compound has a wide market prospect .

Preparation Methods

Synthetic Routes and Reaction Conditions: One method for preparing 3,3-dimethyl-2-oxobutyric acid involves the halogenation of 3,3-dimethylbutyric acid with a halogenating reagent in an organic solvent to obtain an intermediate product. This intermediate product then undergoes hydrolysis to yield a corresponding hydrolyzed product. Finally, in the presence of a TEMPO catalyst, the hydrolyzed product is oxidized under the action of an oxidant and then acidified to obtain this compound .

Industrial Production Methods: For large-scale production, this compound can be synthesized by oxidizing 3,3-dimethyl-2-hydroxybutyric acid with gases containing oxygen or oxygen in a basic aqueous medium, in the presence of palladium catalysts and bismuth or bismuth compounds .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethyl-2-oxobutyric acid is unique due to its specific structure, which includes an oxo group at position 2 and two methyl groups at position 3. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .

Properties

IUPAC Name

3,3-dimethyl-2-oxobutanoic acid
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InChI

InChI=1S/C6H10O3/c1-6(2,3)4(7)5(8)9/h1-3H3,(H,8,9)
Source PubChem
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InChI Key

IAWVHZJZHDSEOC-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C(=O)C(=O)O
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Molecular Formula

C6H10O3
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DSSTOX Substance ID

DTXSID9027314
Record name 3,3-Dimethyl-2-oxobutyric acid
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Molecular Weight

130.14 g/mol
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Physical Description

Crystalline solid; [MSDSonline]
Record name Trimethylpyruvic acid
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CAS No.

815-17-8
Record name 3,3-Dimethyl-2-oxobutanoic acid
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Record name 3,3-Dimethyl-2-oxobutyric acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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